GABAA Receptor Modulation: Potency and Efficacy Compared to Related Bicyclic Monoterpenes
In a head-to-head comparison of terpenoids, pinocarveol (a mixture of isomers including isopinocarveol) demonstrated significant modulation of GABAA receptors. It reduced the GABA EC₅₀ by 4.68-fold, placing it among the most potent modifiers tested alongside myrtenol, verbenol, and isopulegol [1]. This potency is superior to that of linalool (3.22-fold reduction) and carveol (3.96-fold reduction) in the same assay [1]. This class-level activity is attributed to the presence of a hydroxyl group and a bicyclic structure, a feature shared by isopinocarveol [1].
| Evidence Dimension | Reduction in GABA EC₅₀ (fold-shift) on human α1β2γ2 GABAA receptors |
|---|---|
| Target Compound Data | 4.68-fold reduction in GABA EC₅₀ (from 20.80 µM to 3.03 µM) [1] |
| Comparator Or Baseline | Linalool: 3.22-fold reduction; Carveol: 3.96-fold reduction; Myrtenol: 7.40-fold reduction; Diazepam: 8.29-fold reduction [1] |
| Quantified Difference | Pinocarveol's effect is 45% greater than linalool's and 18% greater than carveol's, but 37% less than myrtenol's [1]. |
| Conditions | Human α1β2γ2 GABAA receptors expressed in HEK293 cells; measured by Flexstation fluorescence assay; terpene concentration: 300 µM [1] |
Why This Matters
This quantitative data positions pinocarveol as a potent GABAA receptor modulator, which is directly relevant for researchers investigating sedative or anxiolytic mechanisms and for those sourcing a specific stereoisomer for further SAR studies.
- [1] Kessler A, Sahin-Nadeem H, Lummis SC, Weigel I, Pischetsrieder M, Buettner A, Villmann C. GABAA receptor modulation by terpenoids from Sideritis extracts. Mol Nutr Food Res. 2014 Apr;58(4):851-62. doi: 10.1002/mnfr.201300420. View Source
